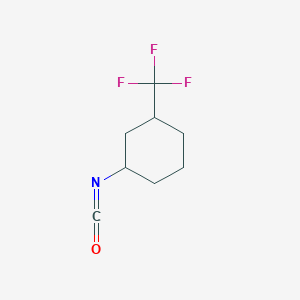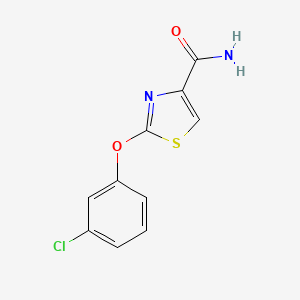
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide; 95%
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “Benzene, 1-chloro-4-phenoxy-”, has been reported . Its molecular formula is C12H9ClO and its molecular weight is 204.652 .Chemical Reactions Analysis
Phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), can be detected in water samples using methods such as solid phase microextraction followed by high performance liquid chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Benzene, 1-chloro-4-phenoxy-”, have been reported . It has a density of 1.211 g/cm3 and a melting point of 60 °C .Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as phenoxy acid herbicides are known to target specific enzymes or proteins involved in essential biochemical pathways .
Mode of Action
This interaction could inhibit or enhance the activity of the target, depending on the nature of the compound and the target .
Biochemical Pathways
Related compounds such as phenoxy acid herbicides are known to affect various biochemical pathways, leading to downstream effects such as growth inhibition or cell death .
Result of Action
Based on the effects of similar compounds, it could potentially lead to changes in cellular function, growth inhibition, or cell death .
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-5-4-8-13(9-11)21-16-19-14(10-22-16)15(20)18-12-6-2-1-3-7-12/h1-10H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJXHMXPMYVYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)









![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)

